molecular formula C11H13ClN2O3 B6212396 3-(4-aminophenoxy)piperidine-2,6-dione hydrochloride CAS No. 2703778-84-9

3-(4-aminophenoxy)piperidine-2,6-dione hydrochloride

Cat. No.: B6212396
CAS No.: 2703778-84-9
M. Wt: 256.7
InChI Key:
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Description

3-(4-aminophenoxy)piperidine-2,6-dione hydrochloride is a functionalized cereblon ligand used in the development of Thalidomide-based PROTACs (proteolysis-targeting chimeras). This compound is notable for its ability to rapidly conjugate with carboxyl linkers due to the presence of an amine group, making it a valuable building block for creating protein degrader libraries .

Preparation Methods

The synthesis of 3-(4-aminophenoxy)piperidine-2,6-dione hydrochloride involves several steps:

This method is advantageous due to its mild reaction conditions, high product purity, and stability, making it suitable for industrial production.

Chemical Reactions Analysis

3-(4-aminophenoxy)piperidine-2,6-dione hydrochloride undergoes various chemical reactions:

Mechanism of Action

The mechanism of action of 3-(4-aminophenoxy)piperidine-2,6-dione hydrochloride involves its role as a cereblon ligand. It binds to cereblon, a component of the E3 ubiquitin ligase complex, and facilitates the recruitment of target proteins for ubiquitination and subsequent proteasomal degradation. This process is crucial for regulating protein levels within cells and can be harnessed to degrade disease-causing proteins .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-aminophenoxy)piperidine-2,6-dione hydrochloride involves the reaction of 4-nitrophenol with piperidine-2,6-dione followed by reduction of the nitro group to an amino group and subsequent reaction with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "4-nitrophenol", "piperidine-2,6-dione", "sodium borohydride", "hydrochloric acid", "water", "ethyl acetate" ], "Reaction": [ "Step 1: 4-nitrophenol is reacted with piperidine-2,6-dione in the presence of a base such as sodium hydroxide to form 3-(4-nitrophenoxy)piperidine-2,6-dione.", "Step 2: The nitro group is reduced to an amino group using a reducing agent such as sodium borohydride to form 3-(4-aminophenoxy)piperidine-2,6-dione.", "Step 3: The resulting compound is reacted with hydrochloric acid to form the hydrochloride salt of 3-(4-aminophenoxy)piperidine-2,6-dione.", "Step 4: The hydrochloride salt is isolated by filtration and washed with water and ethyl acetate to remove impurities." ] }

CAS No.

2703778-84-9

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.7

Purity

95

Origin of Product

United States

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